Formanilide Cis-Trans Isomer Abundance: Quantified Difference from Acetanilide for Gas-Phase Studies
Formanilide exhibits a measurable population of both cis and trans isomers in the gas phase, unlike acetanilide which is exclusively trans. Under supersonic jet expansion conditions, formanilide shows a cis isomer abundance of 6.5% and trans abundance of approximately 94% (cis:trans ratio ~1:14.5) [1]. The trans isomer is stabilized by 2.5 kcal/mol relative to the cis isomer in the neutral ground state [2]. In contrast, acetanilide is observed exclusively as the trans isomer under identical gas-phase conditions, with the cis-acetanilide conformations being significantly higher in energy and not detectable after supersonic cooling [3]. At elevated temperature (T = 410 K), formanilide's cis isomer population increases to 41 ± 5% with trans at 59 ± 5% [4].
| Evidence Dimension | Gas-phase cis-trans isomer distribution |
|---|---|
| Target Compound Data | cis: 6.5%, trans: ~94% (supersonic jet); cis: 41±5%, trans: 59±5% (410 K) |
| Comparator Or Baseline | Acetanilide: exclusively trans (cis not detected in supersonic jet) |
| Quantified Difference | 6.5% cis population for formanilide vs. 0% for acetanilide |
| Conditions | Gas-phase supersonic jet expansion, resonant two-photon ionization (REMPI) spectroscopy; also gas-phase electron diffraction at 410 K |
Why This Matters
The measurable cis isomer population in formanilide provides a necessary experimental handle for studying cis-trans isomerization dynamics and hydrogen-bonding network formation in peptide model systems, a capability absent with acetanilide.
- [1] Ullrich, S., et al. Phys. Chem. Chem. Phys. 2001, 3, 5450-5455. View Source
- [2] Martinez, S. J., et al. J. Am. Chem. Soc. 1997, 119, 2020-2021 (cis abundance 6.5%, stabilization 2.5 kcal/mol). View Source
- [3] Caminati, W., et al. J. Mol. Struct. 2011, 993, 15-20 (exclusively trans for acetanilide). View Source
- [4] Marochkin, I. I.; Dorofeeva, O. V. Struct. Chem. 2013, 24, 233-242. View Source
